molecular formula C12H15N5O2 B251402 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide

2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide

Cat. No. B251402
M. Wt: 261.28 g/mol
InChI Key: CPIQOFHCTLKRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide, also known as DMPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPTA belongs to the class of tetrazole-containing compounds and has been shown to possess a range of biological activities that make it a promising candidate for various biomedical applications.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide is not fully understood. However, it is believed that 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide exerts its biological effects by modulating various signaling pathways in the body. For example, 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has been shown to possess a range of biochemical and physiological effects. For example, 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide is also stable and can be stored for long periods without degradation. However, 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has some limitations as well. For example, its mechanism of action is not fully understood, and its potential side effects have not been fully evaluated.

Future Directions

There are several future directions for research on 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide. One potential direction is the investigation of 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide's potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide and its potential side effects.

Synthesis Methods

2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenol with 2-methyl-2H-tetrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide.

Scientific Research Applications

2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-(2,4-Dimethyl-phenoxy)-N-(2-methyl-2H-tetrazol-5-yl)-acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C12H15N5O2/c1-8-4-5-10(9(2)6-8)19-7-11(18)13-12-14-16-17(3)15-12/h4-6H,7H2,1-3H3,(H,13,15,18)

InChI Key

CPIQOFHCTLKRBI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)C)C

Origin of Product

United States

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